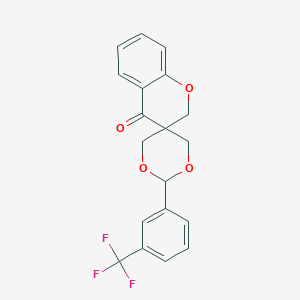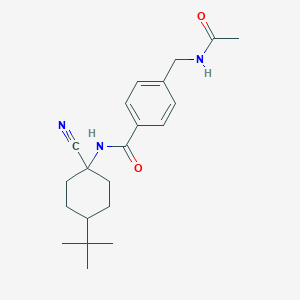
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamide derivatives and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide involves its interaction with the CB1 receptor. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide binds to a specific site on the CB1 receptor and enhances its activity in the presence of an agonist. This results in increased signaling through the CB1 receptor and the downstream effects associated with it (Busquets-Garcia et al., 2018).
Biochemical and Physiological Effects:
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to enhance the activity of CB1 receptors, resulting in increased signaling through the receptor. This has been associated with anxiolytic and antidepressant effects in animal models (Lafuente et al., 2019). 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has also been found to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes (Busquets-Garcia et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has several advantages for lab experiments. It has a unique structure and properties that make it an interesting compound for research. It has been shown to selectively bind to the CB1 receptor and act as a positive allosteric modulator, which makes it a useful tool for studying the CB1 receptor and its downstream effects. However, 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in certain experimental conditions (Zhang et al., 2019).
Direcciones Futuras
There are several future directions for research on 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide. One direction is to further investigate its potential as an anxiolytic and antidepressant agent. Another direction is to study its effects on other physiological processes such as pain sensation and appetite regulation. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide, as well as its potential toxicity and side effects (Lafuente et al., 2019).
Conclusion:
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide (4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide) is a chemical compound that has potential applications in scientific research. Its unique structure and properties make it an interesting compound for studying the cannabinoid receptor type 1 (CB1) and its downstream effects. 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have anxiolytic and antidepressant effects in animal models and has modulatory effects on neurotransmitter release. However, further research is needed to fully understand its potential as a therapeutic agent and its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide involves several steps. The first step involves the reaction of 4-tert-butyl-1-cyanocyclohexane with benzoyl chloride in the presence of a base to form N-(4-tert-butyl-1-cyanocyclohexyl)benzamide. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4-(acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide (4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide) (Zhang et al., 2019).
Aplicaciones Científicas De Investigación
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have potential applications in scientific research. It has been shown to selectively bind to the cannabinoid receptor type 1 (CB1) and act as a positive allosteric modulator. This means that it enhances the activity of CB1 receptors in the presence of an agonist (Busquets-Garcia et al., 2018). 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has also been found to have anxiolytic and antidepressant effects in animal models (Lafuente et al., 2019).
Propiedades
IUPAC Name |
4-(acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15(25)23-13-16-5-7-17(8-6-16)19(26)24-21(14-22)11-9-18(10-12-21)20(2,3)4/h5-8,18H,9-13H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUUECVKMOTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

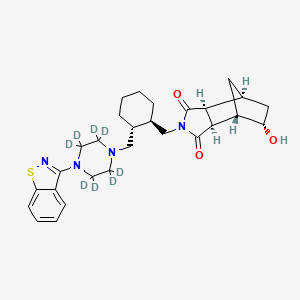
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
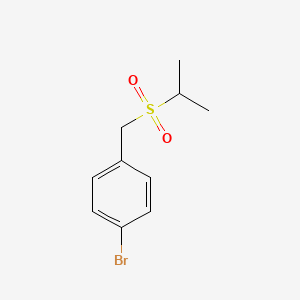
![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)
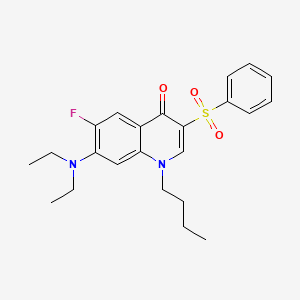
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
